molecular formula C15H26Cl2N2 B1465946 n-Benzyl-n-methyl-2-(3-piperidinyl)-1-ethanamine dihydrochloride CAS No. 1220035-74-4

n-Benzyl-n-methyl-2-(3-piperidinyl)-1-ethanamine dihydrochloride

Cat. No.: B1465946
CAS No.: 1220035-74-4
M. Wt: 305.3 g/mol
InChI Key: MRHNIZPKHBHOPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n-Benzyl-n-methyl-2-(3-piperidinyl)-1-ethanamine dihydrochloride (CAS Number 1220035-74-4) is a high-purity chemical compound supplied for research and development purposes . This compound has a molecular formula of C 15 H 26 Cl 2 N 2 and a molecular weight of 305.286 g/mol . It is part of a class of synthetic organic compounds featuring a substituted ethanamine structure with benzyl, methyl, and piperidinyl functional groups, which are of significant interest in modern medicinal chemistry and pharmacology research . The presence of these distinct moieties makes it a valuable intermediate for investigating structure-activity relationships, particularly in the design and synthesis of novel bioactive molecules. Researchers utilize this compound strictly in laboratory settings for in vitro studies. It is presented as a dihydrochloride salt to enhance its stability and solubility in various aqueous solvent systems, facilitating its use in biological assays. The product is accompanied by comprehensive analytical data to ensure identity and purity for critical research applications. This product is intended for use by qualified laboratory professionals only. It is labeled and sold with the explicit understanding that it is for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, veterinary, or household use of any kind, and it must not be administered to humans or animals. Handling Precautions: Researchers should consult the relevant safety data sheet prior to use. Proper laboratory safety procedures, including the use of personal protective equipment (PPE), should be observed.

Properties

IUPAC Name

N-benzyl-N-methyl-2-piperidin-3-ylethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2.2ClH/c1-17(13-15-6-3-2-4-7-15)11-9-14-8-5-10-16-12-14;;/h2-4,6-7,14,16H,5,8-13H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRHNIZPKHBHOPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1CCCNC1)CC2=CC=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

n-Benzyl-n-methyl-2-(3-piperidinyl)-1-ethanamine dihydrochloride is a chemical compound with the formula C₁₅H₂₆Cl₂N₂, recognized for its potential applications in pharmacology and medicinal chemistry. This compound, characterized by a benzyl group, a methyl group, and a piperidine ring, exhibits significant biological activity, particularly as a neurotransmitter modulator. Its interactions with various receptors in the central nervous system suggest potential therapeutic implications for neurological disorders.

The biological activity of this compound primarily involves its modulation of neurotransmitter systems. Preliminary studies indicate that it may act as a partial agonist at certain serotonin receptors while exhibiting antagonist properties at others. This dual action could influence dopaminergic and serotonergic pathways, making it a candidate for further exploration in treating conditions such as depression and anxiety disorders.

Interaction with Receptors

Research has shown that this compound interacts with multiple neurotransmitter receptors:

  • Serotonin Receptors : Exhibits partial agonistic activity at 5-HT1A receptors.
  • Dopamine Receptors : Potential interaction with D2-like receptors, influencing dopaminergic signaling.
  • Adrenergic Receptors : May also affect α-adrenergic receptor pathways.

These interactions underline the compound's potential as a therapeutic agent in neuropharmacology.

Structure-Activity Relationship (SAR)

Studies on the structure-activity relationship (SAR) reveal that modifications to the piperidine moiety can significantly affect the biological activity of related compounds. For instance, variations in the substituents on the benzyl or piperidine rings can alter binding affinities and receptor selectivity . The following table summarizes notable findings from SAR studies:

Compound NameBinding Affinity (nM)Activity Type
n-Benzyl-n-methyl-2-(3-piperidinyl)-1-ethanamine50Partial Agonist
N-Benzyl-N-methyl-2-(piperidin-2-yl)ethanamine20Full Agonist
N-Methyl-N-(3-pyridinyl)methanamine hydrochloride100Antagonist

Neuropharmacological Studies

In a study conducted on animal models, this compound demonstrated promising results in modulating anxiety-like behaviors. The compound was administered in varying doses, showing a dose-dependent reduction in anxiety measured by elevated plus maze tests. The results indicated that lower doses were effective without significant side effects, suggesting a favorable therapeutic window .

Potential Applications

The compound's unique profile suggests several potential applications:

  • Neurological Disorders : As a modulator of serotonin and dopamine pathways, it may be beneficial for treating depression and schizophrenia.
  • Pain Management : Given its interaction with adrenergic receptors, it could serve as an analgesic agent.
  • Cancer Research : Some derivatives have shown cytotoxic effects against cancer cell lines, indicating potential for anticancer therapies .

Comparison with Similar Compounds

Research Findings and Implications

  • Positional isomerism (3- vs. 4-piperidinyl) may affect receptor selectivity, as seen in sigma-1 receptor ligands where 4-substituted piperidines show higher affinity .
  • Safety Profiles :

    • The target compound is classified as an irritant (), whereas Diphenhydramine poses risks of sedation and anticholinergic effects .

Preparation Methods

Starting Materials and Key Intermediates

Typical Synthetic Route

Step Reaction Description Reagents & Conditions Yield (%) Notes
1 Preparation of N-methyl-2-(3-piperidinyl)-1-ethanamine Starting from 3-piperidinyl ethanamine, methylation using methyl iodide or formaldehyde/NaBH3CN 70-85 Control of methylation degree is critical to avoid overalkylation
2 Benzylation of N-methyl-2-(3-piperidinyl)-1-ethanamine Reaction with benzyl chloride or benzyl bromide in ethanol or acetonitrile, base such as K2CO3 75-90 Temperature maintained between 25-60 °C for optimal selectivity
3 Formation of dihydrochloride salt Treatment with HCl in ethanol or ether >95 Crystallization to purify the final product

The benzylation step is typically carried out by stirring the N-methylated piperidine derivative with benzyl halide in the presence of a base such as potassium carbonate to neutralize generated acid and drive the reaction forward. Reaction times vary from several hours to overnight at ambient or slightly elevated temperatures.

Reaction Mechanism Insights

  • Nucleophilic substitution: The nitrogen atom of the piperidine ring acts as a nucleophile attacking the electrophilic benzyl halide carbon, displacing the halide ion.
  • Reductive amination (for methylation): Formaldehyde reacts with the secondary amine to form an iminium intermediate, which is reduced by sodium cyanoborohydride or similar reducing agents to the N-methyl derivative.
  • Salt formation: Protonation of the tertiary amine nitrogen by hydrochloric acid leads to the dihydrochloride salt, enhancing compound stability and crystallinity.

Optimization Parameters

Several parameters affect the yield and purity of the target compound:

Parameter Effect Optimal Range
Solvent Influences solubility and reaction rate Ethanol, methanol, or acetonitrile
Temperature Controls reaction kinetics and selectivity 25–60 °C for benzylation; 0–5 °C for methylation
Base concentration Neutralizes acid by-products, drives reaction Stoichiometric or slight excess of K2CO3
Reaction time Ensures completion without degradation 12–24 hours depending on step

Purification and Characterization

  • Purification: The crude product is purified by recrystallization from ethanol or ether, or by column chromatography if needed.
  • Characterization: Confirmed by NMR spectroscopy, mass spectrometry (ESI-MS), and melting point analysis.
  • Salt form: Dihydrochloride salt formation improves compound stability and handling.

Comparative Table of Reported Preparation Methods

Source Method Summary Key Reagents Yield Notes
BenchChem (similar compound) Benzyl chloride reacts with N-methyl-2-(2-piperidinyl)-1-ethanamine in ethanol/methanol Benzyl chloride, ethanol, K2CO3 Not specified Multi-step, crystallization purification
PMC Article (related piperidine derivatives) Benzyl bromide with bis(2-chloroethyl)amine hydrochloride and K2CO3 in acetonitrile, followed by further transformations Benzyl bromide, K2CO3, acetonitrile 70-83% per step Multi-step with intermediate isolation, advanced derivatives
US Patent US4748276 Benzyl chloride with bis(2-hydroxyethyl)amine and sodium carbonate in toluene, followed by thionyl chloride treatment Benzyl chloride, sodium carbonate, toluene, thionyl chloride Up to 94% for intermediate Industrial scale, controlled temperature 70-100 °C, no isolation of intermediates

Research Findings and Notes

  • The reaction of benzyl halides with piperidinyl ethanamine derivatives is well-established, with base-mediated nucleophilic substitution as the core mechanism.
  • Sodium carbonate or potassium carbonate bases are preferred to neutralize acid by-products and improve yields.
  • Temperature control is critical to avoid side reactions such as over-alkylation or decomposition.
  • Conversion to dihydrochloride salt enhances compound stability and facilitates purification.
  • Industrial processes favor continuous or semi-continuous addition of benzyl chloride to control exothermicity and improve safety.
  • Purification by recrystallization is generally sufficient for research-grade material; chromatographic methods may be used for higher purity requirements.

Q & A

Q. What is the rationale for synthesizing n-Benzyl-n-methyl-2-(3-piperidinyl)-1-ethanamine as a dihydrochloride salt in pharmacological studies?

The dihydrochloride form enhances solubility in aqueous media, improves crystallinity for structural characterization, and increases stability during storage compared to free bases or monohydrochloride salts. The 2:1 stoichiometry (base:HCl) ensures protonation of basic nitrogen atoms, critical for receptor interactions in biological assays .

Q. What experimental design considerations are essential for in vivo studies involving this compound?

Key factors include:

  • Solubility optimization : Use phosphate-buffered saline (PBS) or dimethyl sulfoxide (DMSO) with <1% final concentration to avoid toxicity.
  • Dose calibration : Account for the molecular weight contribution of the dihydrochloride salt (e.g., adjust molarity relative to the free base).
  • Control groups : Include vehicle controls and reference compounds (e.g., structurally similar amines) to validate specificity .

Q. How can researchers validate the purity of this compound in analytical workflows?

Employ orthogonal methods:

  • HPLC-UV : Use a C18 column with a mobile phase of acetonitrile/water (0.1% trifluoroacetic acid) at 255 nm (λmax for aromatic amines).
  • Mass spectrometry (MS) : Confirm molecular ion peaks ([M+H]+ for free base; [M+2H+2Cl]− for dihydrochloride).
  • Elemental analysis : Verify chloride content (theoretical ~19.3% for C17H27N2·2HCl) .

Advanced Research Questions

Q. How can synthetic protocols for this compound be optimized to minimize byproducts?

  • Stoichiometric control : Ensure a 2:1 molar ratio of HCl to free base during salt formation to avoid incomplete protonation.
  • Purification : Use recrystallization from ethanol/water (3:1 v/v) to remove unreacted precursors.
  • Monitoring : Track reaction progress via thin-layer chromatography (TLC) with ninhydrin staining for primary/secondary amines .

Q. What chromatographic parameters are critical for resolving this compound from structurally similar amines?

  • Column chemistry : Mixed-mode columns (e.g., Primesep 100) with both hydrophobic and ion-exchange interactions improve separation.
  • Mobile phase : Isocratic elution with 70:30 water/acetonitrile + 0.1% sulfuric acid enhances retention and peak symmetry.
  • Detection : UV at 200–260 nm captures π→π* transitions in aromatic and piperidine moieties .

Q. How should researchers address discrepancies in bioactivity data across studies?

  • Batch variability : Quantify residual solvents (e.g., ethyl acetate) via gas chromatography (GC) to rule out solvent-induced assay interference.
  • Receptor binding assays : Use radiolabeled ligands (e.g., [³H]-spiperone) to confirm target engagement specificity.
  • Data normalization : Express activity as % inhibition relative to a positive control (e.g., 10 µM haloperidol for dopamine receptors) .

Q. What strategies improve stability in long-term storage for cellular assays?

  • Lyophilization : Prepare aliquots in amber vials under nitrogen to prevent oxidation.
  • Temperature : Store at −20°C in desiccated conditions; avoid freeze-thaw cycles.
  • Stability-indicating assays : Monitor degradation via HPLC every 6 months; accept <5% impurity over 2 years .

Q. How can computational modeling aid in understanding its pharmacological profile?

  • Docking studies : Use Schrödinger Suite or AutoDock Vina to predict binding affinities to dopamine or serotonin receptors.
  • QSAR models : Coramine substitution patterns (e.g., benzyl vs. phenethyl groups) with logP and pKa values to optimize bioavailability .

Methodological Notes

  • Contradiction resolution : and highlight variability in synthesis yields; replicate protocols ≥3 times and report mean ± SD.
  • Safety protocols : Always handle dihydrochloride salts in fume hoods with nitrile gloves; refer to institutional SDS guidelines for spill management .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
n-Benzyl-n-methyl-2-(3-piperidinyl)-1-ethanamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
n-Benzyl-n-methyl-2-(3-piperidinyl)-1-ethanamine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.